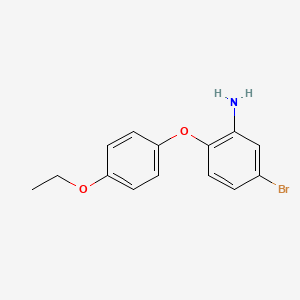

5-Bromo-2-(4-ethoxyphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-ethoxyphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(4-ethoxyphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Applications De Recherche Scientifique

5-Bromo-2-(4-ethoxyphenoxy)aniline is primarily used in biochemical research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.

Mécanisme D'action

The specific mechanism of action for 5-Bromo-2-(4-ethoxyphenoxy)aniline is not well-documented. like many organic compounds, it likely interacts with biological molecules through various pathways, including binding to proteins or enzymes, thereby affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-ethoxyphenol

- 4-Bromo-2-ethoxyaniline

- 2-Bromo-4-ethoxybenzoic acid

Uniqueness

5-Bromo-2-(4-ethoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications, particularly in the study of protein interactions.

Activité Biologique

5-Bromo-2-(4-ethoxyphenoxy)aniline, with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The structure of this compound features a bromine atom, an ethoxy group, and an aniline moiety, which contribute to its unique chemical properties. The compound's solubility and reactivity are influenced by these substituents, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO2 |

| Molecular Weight | 308.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. Its mechanism primarily involves modulation of enzyme activity and signal transduction pathways, which can lead to various physiological effects.

Pharmacological Studies

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It appears to inhibit cell proliferation through apoptosis induction, although specific pathways remain to be fully elucidated .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism.

- Neuropharmacological Effects : There is emerging evidence that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Interaction

A detailed investigation into the inhibitory effects of this compound on cytochrome P450 enzymes revealed significant inhibition of CYP3A4 activity. This finding suggests that the compound could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Key Activity | Mechanism of Action |

|---|---|---|

| 5-Bromo-2-(4-methoxyphenoxy)aniline | Moderate anticancer activity | Apoptosis induction |

| 5-Chloro-2-(4-ethoxyphenoxy)aniline | Lower enzyme inhibition | Enzyme modulation |

| 5-Iodo-2-(4-ethoxyphenoxy)aniline | High cytotoxicity | DNA intercalation |

Propriétés

IUPAC Name |

5-bromo-2-(4-ethoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIIYWDEEACWCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.